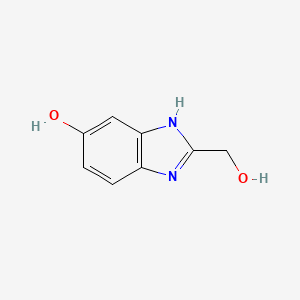

5-Hydroxy-2-(hydroxymethyl)benzimidazole

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-3H-benzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-4-8-9-6-2-1-5(12)3-7(6)10-8/h1-3,11-12H,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYKTANNAJZKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxy 2 Hydroxymethyl Benzimidazole and Its Structural Analogues

Strategies for Benzimidazole (B57391) Ring Construction with Hydroxyl and Hydroxymethyl Functionalities

The most direct and widely employed method for synthesizing benzimidazole derivatives involves the construction of the imidazole (B134444) ring onto a benzene (B151609) precursor. rsc.org This approach allows for the strategic placement of substituents by selecting appropriately functionalized starting materials.

The condensation of an o-phenylenediamine (B120857) (or 1,2-diaminobenzene) with a one-carbon electrophile, such as a carboxylic acid or an aldehyde, is the most traditional and versatile route to the benzimidazole ring. nih.gov To synthesize 5-Hydroxy-2-(hydroxymethyl)benzimidazole, this strategy would involve the reaction of 4-hydroxy-1,2-phenylenediamine with a reagent capable of providing the 2-(hydroxymethyl) moiety, such as glycolic acid.

A common tactic involves using a protected form of the hydroxyl group, such as a methoxy (B1213986) group, to prevent unwanted side reactions during the cyclization step. For instance, 4-methoxy-1,2-phenylenediamine can be condensed with a suitable acid, followed by a deprotection step. A well-documented synthesis for the related 5-hydroxy-1H-benzimidazole involves refluxing 4-methoxy-1,2-phenylenediamine hydrochloride with formic acid, followed by cleavage of the resulting methoxy ether with concentrated hydrobromic acid to yield the final hydroxylated product. prepchem.com This same principle can be applied using glycolic acid instead of formic acid to introduce the 2-(hydroxymethyl) group.

The reaction conditions for this cyclization can vary widely, from heating with strong acids to milder, catalyzed processes. youtube.com The choice of catalyst and solvent can significantly impact reaction efficiency and yield.

Table 1: Examples of Benzimidazole Synthesis via Cyclization This table is interactive. Click on the headers to sort.

| o-Phenylenediamine Derivative | C1/C2 Source | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Aldehydes | H₂O₂ / HCl | 2-Substituted Benzimidazoles | organic-chemistry.org |

| o-Phenylenediamine | Glycine | Reflux in Ethanol (B145695) | 2-(aminomethyl)benzimidazole analogue | ctppc.org |

| 4-Methoxy-1,2-phenylenediamine | Formic Acid | Reflux, then HBr | 5-Hydroxybenzimidazole (B117332) | prepchem.com |

| o-Phenylenediamine | Aldehydes | Supported Gold Nanoparticles | 2-Substituted Benzimidazoles | nih.govmdpi.com |

The synthesis of benzimidazoles through the transformation of other heterocyclic ring systems is a less common approach. While such protocols exist in heterocyclic chemistry, their application for the specific synthesis of this compound is not widely documented in scientific literature. The prevalence and high efficiency of cyclization strategies using o-phenylenediamine derivatives generally make them the preferred method.

Targeted Introduction of Hydroxymethyl and Hydroxyl Groups onto Benzimidazole Scaffolds

An alternative synthetic logic involves creating the basic benzimidazole core first and then introducing the desired functional groups. This approach depends on the ability to control the regioselectivity of the functionalization reactions.

Hydroxymethylation involves the addition of a hydroxymethyl (-CH₂OH) group to a molecule. nih.gov In the context of benzimidazoles, this can potentially be achieved by reacting a pre-formed benzimidazole with a source of formaldehyde (B43269). These reactions are often carried out in a basic medium. nih.gov For example, starting with 5-hydroxybenzimidazole, a reaction with formaldehyde could theoretically introduce a hydroxymethyl group. However, controlling the site of reaction is a significant challenge, as N-alkylation at the imidazole nitrogen atoms can compete with or be favored over C-alkylation on the benzene ring. youtube.com

The direct hydroxylation of an aromatic C-H bond on a pre-formed benzimidazole ring at the 5-position with high selectivity is synthetically challenging. The more established and reliable method to achieve this substitution pattern is to incorporate the hydroxyl group via the starting materials, as described in section 2.1.1. prepchem.com This is typically done by choosing an o-phenylenediamine that already bears a hydroxyl or a protected hydroxyl (e.g., methoxy) group at the desired position. The methoxy group is robust enough to survive many cyclization conditions and can be selectively cleaved later in the synthesis using reagents like hydrobromic acid to reveal the free hydroxyl group. prepchem.com This multi-step but highly predictable approach is the predominant strategy for synthesizing 5-hydroxybenzimidazole derivatives.

Advanced and Efficient Synthetic Routes

Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and rapid methods for constructing benzimidazole scaffolds. These advanced routes often offer significant advantages over traditional heating methods.

Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes while increasing product yields. organic-chemistry.orgnih.gov This technique has been successfully applied to the synthesis of 1,2-disubstituted benzimidazoles, demonstrating its potential for broad applicability. nih.gov

Furthermore, a move towards "green" chemistry has spurred the development of catalyst-free and solvent-free reaction conditions. rsc.orgbohrium.com Some protocols allow for the condensation of o-phenylenediamines and aldehydes at room temperature without any catalyst, offering benefits such as simplified product isolation, reduced waste, and lower costs. bohrium.com

The use of novel catalytic systems also represents a significant advance. Heterogeneous catalysts, such as supported gold nanoparticles, have been shown to effectively promote the synthesis of 2-substituted benzimidazoles under mild, ambient conditions. nih.govmdpi.com These catalysts can often be recovered and reused, adding to the sustainability of the process.

Table 2: Comparison of Synthetic Methods for Benzimidazole Formation This table is interactive. Click on the headers to sort.

| Method | Typical Conditions | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux in solvent, often with acid | Well-established, widely applicable | Long reaction times, high energy use | prepchem.comyoutube.com |

| Microwave Irradiation | Sealed vessel, 5-25 minutes | Rapid reaction, high yields | Requires specialized equipment | organic-chemistry.orgnih.gov |

| Catalyst-Free | Room temperature, green solvent or solvent-free | Environmentally friendly, simple workup | May not be suitable for all substrates | bohrium.com |

Metal-Catalyzed Synthetic Procedures

The formation of the benzimidazole ring system can be effectively facilitated by a variety of metal catalysts. These catalysts often allow for milder reaction conditions and improved yields compared to traditional acid-catalyzed condensation methods. The general approach involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid, aldehyde, or other carbonyl-containing compound.

Several transition metals have been employed to catalyze the synthesis of benzimidazole derivatives. researchgate.netnih.gov Iron catalysts, such as Fe(III)-porphyrin systems, have been used in one-pot, three-component reactions involving benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) to produce benzimidazoles. Manganese(I) complexes with tridentate NNS ligands have been shown to catalyze the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles through the dehydrogenative coupling of aromatic diamines with primary alcohols. organic-chemistry.org Other notable metal catalysts include cobalt, nickel, zinc, and ruthenium. researchgate.netiau.ir For instance, a RuCl2(dppe)2 catalyst has demonstrated high efficacy in producing various benzimidazole derivatives from the cyclization of o-phenylenediamines with carbon dioxide and hydrogen. researchgate.net Similarly, Ni2+ supported on hydroxyapatite-core@shell γ-Fe2O3 nanoparticles has been reported as an efficient and recyclable catalyst for the condensation of o-phenylenediamines and aldehydes. iau.ir Copper-catalyzed three-component coupling reactions have also been developed for the preparation of 1,2-substituted benzimidazoles. nih.gov

| Catalyst | Reactants | Key Features |

|---|---|---|

| Fe(III)-porphyrin | Benzo-1,2-quinone, Aldehydes, Ammonium Acetate | One-pot, three-component synthesis. |

| Manganese(I) Complex | Aromatic Diamine, Primary Alcohols | Acceptorless dehydrogenative coupling. organic-chemistry.org |

| RuCl2(dppe)2 | o-Phenylenediamines, CO2, H2 | Effective for cyclization with CO2. researchgate.net |

| γ-Fe2O3@HAp-Ni2+ | o-Phenylenediamine, Aldehydes | High yield, magnetic separation, recyclable catalyst. iau.ir |

| Copper(I) | Various | Used in multicomponent coupling reactions. nih.gov |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of benzimidazoles is well-documented. jocpr.com This technique significantly reduces reaction times, often from hours to minutes, while frequently improving product yields and purity. mdpi.comnih.gov The use of microwave irradiation can be applied to the classical condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids. nih.gov

The benefits of microwave assistance are particularly notable in solvent-free or "green" solvent conditions, which aligns with the principles of sustainable chemistry. preprints.org For example, the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various benzaldehydes under microwave irradiation, catalyzed by Er(OTf)3, was completed in 5-10 minutes with yields often exceeding 95%, a stark improvement over conventional heating methods that required much longer times and yielded less product. mdpi.com In some cases, reactions can be performed under solventless conditions, further enhancing the eco-friendly nature of the synthesis. arkat-usa.org

| Method | Reactants | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | o-Phenylenediamine, Formic Acid | Hours | Variable | jocpr.com |

| Microwave Irradiation | o-Phenylenediamine, Formic Acid | Minutes | High | jocpr.com |

| Conventional Heating | N-phenyl-o-phenylenediamine, Benzaldehyde | 120 min | ~60% | mdpi.com |

| Microwave Irradiation (Er(OTf)3 cat.) | N-phenyl-o-phenylenediamine, Benzaldehyde | 5 min | >99% | mdpi.com |

Solid-Phase Synthetic Methodologies

Solid-phase synthesis offers a streamlined approach for the generation of benzimidazole libraries, which is highly valuable in drug discovery for screening large numbers of compounds. This methodology involves attaching a starting material to a solid support (resin), carrying out the chemical transformations, and then cleaving the final product from the support.

A common strategy involves the use of a resin-bound o-phenylenediamine derivative. For instance, a resin-bound 4-fluoro-3-nitrobenzoic acid can be treated with various amines, followed by reduction of the nitro group to yield a substituted 1,2-diaminobenzene on the solid support. researchgate.net This resin-bound diamine can then be reacted with an aldehyde or an activated amino acid. Subsequent acid-catalyzed cyclization and cleavage from the resin affords the desired substituted benzimidazole. This approach allows for the introduction of diversity at multiple points of the benzimidazole scaffold.

| Step | Description |

|---|---|

| 1. Resin Functionalization | An appropriate starting material (e.g., 4-fluoro-3-nitrobenzoic acid) is attached to the solid support. |

| 2. Amine Addition & Reduction | Reaction with a diverse set of amines, followed by reduction of the nitro group to form the o-phenylenediamine. |

| 3. Cyclization | Reaction with an aldehyde or carboxylic acid derivative to form the imidazole ring. |

| 4. Cleavage | The final benzimidazole product is cleaved from the solid support, typically using a strong acid like TFA. |

This compound as a Key Synthetic Intermediate for Functional Molecules

While direct synthetic applications starting from this compound are not extensively detailed in the literature, its structural motifs suggest significant potential as a key synthetic intermediate. The hydroxyl groups on both the benzene ring and the methyl substituent at the 2-position offer reactive sites for further functionalization.

Research on a closely related analogue, protected 5-hydroxymethyl-2-cyanomethylbenzimidazole, highlights this potential. researchgate.net This compound is explicitly noted as a useful intermediate for the synthesis of new functional molecules, including potential drugs, agrochemicals, and dyes. researchgate.net The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the phenolic hydroxyl group can be alkylated or acylated to generate a wide array of derivatives.

Furthermore, the biological relevance of the 5-hydroxybenzimidazole core is underscored by its role as a natural precursor. In certain microorganisms like Clostridium thermoaceticum, 5-hydroxybenzimidazole is methylated to form 5-methoxybenzimidazole, a key component of 5-methoxybenzimidazolylcobamide, an analogue of vitamin B12. nih.gov This biosynthetic pathway demonstrates the accessibility of the 5-hydroxy position for enzymatic modification, suggesting that it can also serve as a versatile handle in synthetic chemistry for creating analogues of biologically important molecules.

Lack of Specific Research Data Precludes Detailed Theoretical Analysis of this compound

A comprehensive review of scientific literature reveals a significant gap in the theoretical and computational chemistry investigations specifically focused on the compound this compound. While extensive research exists for the broader class of benzimidazole derivatives, detailed quantum chemical analyses and molecular modeling studies for this particular molecule are not publicly available. Consequently, a thorough and scientifically accurate article adhering to the requested in-depth outline cannot be generated at this time.

The specific areas where dedicated research on this compound is absent include:

Quantum Chemical Analyses: There are no published studies applying Density Functional Theory (DFT) to elucidate the electronic structure of this compound. Similarly, investigations using Frontier Molecular Orbital (FMO) theory for reactivity predictions, Molecular Electrostatic Potential (MEP) mapping for charge distribution visualization, or Natural Bond Orbital (NBO) analysis are not found in the existing literature.

Molecular Modeling and Simulation Studies: Specific molecular docking simulations to explore the biomolecular interactions of this compound have not been reported.

While general principles of computational chemistry can be applied to hypothesize the properties of this compound, the creation of detailed, data-driven content with specific research findings and interactive data tables, as requested, is contingent on the availability of peer-reviewed scientific studies. Without such foundational research, any attempt to generate the specified article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Researchers have applied these computational methods to other benzimidazole derivatives, providing insights into the structure-activity relationships and reaction mechanisms within this class of compounds. However, these findings cannot be directly extrapolated to this compound without specific computational studies on the target molecule itself.

Therefore, until dedicated theoretical and computational research on this compound is conducted and published, a detailed article as outlined cannot be accurately composed.

Theoretical and Computational Chemistry Investigations of 5 Hydroxy 2 Hydroxymethyl Benzimidazole

Molecular Modeling and Simulation Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For 5-Hydroxy-2-(hydroxymethyl)benzimidazole, MD simulations provide crucial insights into its conformational dynamics and its interaction with biological targets, such as proteins or nucleic acids. researchgate.netnih.gov These simulations numerically solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. mdpi.com

In the context of drug design, MD simulations are frequently employed to assess the stability of a ligand-protein complex. nih.gov After docking this compound into the active site of a target protein, an MD simulation can be run for tens to hundreds of nanoseconds. The stability of the complex is then analyzed by monitoring key metrics throughout the simulation:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions. A stable, converging RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. researchgate.net

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify regions that exhibit significant flexibility or movement. High fluctuations in the active site residues might indicate an unstable interaction with the ligand. researchgate.net

Radius of Gyration (Rg): This metric describes the compactness of the protein structure. A stable Rg value during the simulation indicates that the protein is not undergoing significant unfolding or conformational changes upon ligand binding. researchgate.net

Hydrogen Bond Analysis: The number and persistence of hydrogen bonds between the ligand and the protein are monitored. Stable hydrogen bonds, particularly with key active site residues, are critical for strong binding affinity.

These analyses collectively provide a dynamic picture of the binding event, confirming the stability of the binding pose predicted by molecular docking and elucidating the key interactions that stabilize the complex. nih.govmdpi.com

Binding Free Energy Calculations (e.g., MM-GBSA)

To quantify the binding affinity of this compound to its biological target, binding free energy calculations are performed. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used approach that offers a balance between computational accuracy and speed. nih.gov This method calculates the binding free energy (ΔG_bind) by analyzing snapshots taken from the MD simulation trajectory. frontiersin.orgresearchgate.net

The binding free energy is calculated using the following equation:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term (G) is the free energy of the respective species (complex, receptor, or ligand), which is composed of several energy components:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the change in molecular mechanics energy in the gas phase. It includes contributions from bonded (bonds, angles, dihedrals), electrostatic (ΔE_ele), and van der Waals (ΔE_vdW) interactions. nih.govresearchgate.net

ΔG_solv is the change in the solvation free energy, which is further divided into polar (ΔG_pol) and non-polar (ΔG_nonpolar) contributions. The polar part is calculated using the Generalized Born (GB) model, while the non-polar part is typically estimated from the Solvent-Accessible Surface Area (SASA). nih.gov

TΔS represents the change in conformational entropy upon binding. This term is computationally demanding to calculate accurately and is sometimes omitted when comparing the relative affinities of similar ligands, although its inclusion improves the accuracy of the absolute binding energy prediction. nih.gov

A typical breakdown of energy contributions from an MM-GBSA calculation for a benzimidazole (B57391) derivative is shown in the table below.

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| ΔE_vdW (van der Waals) | -45.5 ± 2.5 | Favorable contribution from non-polar interactions. |

| ΔE_ele (Electrostatic) | -28.7 ± 3.1 | Favorable contribution from charge-charge and dipolar interactions. |

| ΔG_pol (Polar Solvation) | +35.2 ± 2.8 | Unfavorable energy required to desolvate polar groups. |

| ΔG_nonpolar (Non-polar Solvation) | -4.8 ± 0.5 | Favorable contribution from hydrophobic effects. |

| ΔG_bind (Total Binding Free Energy) | -43.8 ± 4.2 | Overall predicted binding affinity. |

These calculations are invaluable for ranking potential drug candidates and understanding the driving forces behind ligand binding, such as whether the affinity is dominated by electrostatic or van der Waals interactions. researchgate.netresearchgate.net

Topological and Intermolecular Interaction Analyses

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal structure. nih.govmdpi.com The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com This analysis provides a three-dimensional picture of the molecular shape and its contact environment in the crystal lattice.

For this compound, the Hirshfeld surface is typically mapped with various properties, most notably the normalized contact distance (d_norm). The d_norm surface highlights intermolecular contacts shorter than the van der Waals radii sum with intense red spots, contacts around the van der Waals limit in white, and longer contacts in blue. nih.gov These red spots are indicative of strong interactions, such as hydrogen bonds.

The table below summarizes the relative contributions of the most significant intermolecular contacts for a typical benzimidazole derivative. nih.govresearchgate.net

| Contact Type | Contribution (%) | Description of Interaction |

|---|---|---|

| H···H | 48.5% | Represents the most abundant, though generally weak, van der Waals contacts. |

| O···H / H···O | 25.3% | Corresponds to strong O-H···N or O-H···O hydrogen bonds, appearing as sharp spikes in the fingerprint plot. |

| C···H / H···C | 18.8% | Indicates weaker C-H···π interactions and general van der Waals contacts. |

| N···H / H···N | 5.2% | Represents N-H···O or N-H···N hydrogen bonds. |

| C···C | 2.2% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. researchgate.netamercrystalassn.org By analyzing the topology of the electron density, QTAIM can characterize the nature of atomic and interatomic interactions. The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. wiley-vch.de

Several topological parameters calculated at the BCP are used to describe the nature of the chemical bond: researchgate.net

Electron Density (ρ_b): The magnitude of ρ_b correlates with the bond order; higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρ_b): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ_b < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ_b > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.netamercrystalassn.org

Total Electron Energy Density (H_b): The sign of H_b also helps classify the interaction. H_b < 0 is indicative of a shared interaction (covalent character), while H_b > 0 suggests a closed-shell interaction.

The following table presents theoretical QTAIM parameters for key bonds expected in this compound, allowing for a detailed classification of its intramolecular and intermolecular interactions.

| Bond Type | ρ_b (a.u.) | ∇²ρ_b (a.u.) | H_b (a.u.) | Bond Nature |

|---|---|---|---|---|

| C=C (aromatic) | 0.295 | -0.850 | -0.310 | Covalent (shared-shell) |

| C-N | 0.260 | -0.620 | -0.255 | Polar Covalent |

| C-O | 0.245 | -0.580 | -0.210 | Polar Covalent |

| O-H | 0.330 | -1.950 | -0.450 | Polar Covalent |

| O···H (H-bond) | 0.025 | +0.095 | +0.001 | Closed-shell (H-bond) |

This analysis provides a fundamental, physics-based description of the chemical bonding within the molecule, complementing the more qualitative pictures from other methods. wiley-vch.de

Prediction and Correlation of Spectroscopic Properties (e.g., UV-Vis, Vibrational Frequencies)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions can be correlated with experimental data to confirm the molecular structure and understand its electronic and vibrational characteristics. mdpi.comnih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum is calculated using Time-Dependent DFT (TD-DFT). researchgate.net This method provides information about the electronic transitions between molecular orbitals, predicting the maximum absorption wavelengths (λ_max) and oscillator strengths (f). The calculations are often performed both in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects. mdpi.com A comparison between theoretical and experimental λ_max helps in understanding the electronic structure and the nature of the transitions (e.g., π→π* or n→π*).

| Solvent | Calculated λ_max (nm) | Experimental λ_max (nm) | Major Orbital Contribution |

|---|---|---|---|

| Gas Phase | 278 | - | HOMO → LUMO |

| Ethanol (B145695) | 284 | 286 | HOMO → LUMO |

| DMSO | 288 | 290 | HOMO-1 → LUMO |

Vibrational Frequencies: The vibrational (infrared and Raman) spectra are calculated by performing a frequency analysis on the optimized molecular geometry using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.comdergipark.org.tr The calculated frequencies are often scaled by an empirical factor (typically ~0.96) to correct for anharmonicity and other systematic errors in the computational method. scispace.com The Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode to the corresponding molecular motion (e.g., stretching, bending). mdpi.commdpi.com

The table below shows a correlation of key calculated and experimental vibrational frequencies for the main functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED %) |

|---|---|---|---|

| O-H stretch (phenolic) | 3550 | 3545 | ν(O-H) (98%) |

| N-H stretch | 3445 | 3440 | ν(N-H) (100%) |

| C-H stretch (aromatic) | 3080 | 3075 | ν(C-H) (95%) |

| C=N stretch | 1625 | 1620 | ν(C=N) (75%) + ν(C=C) (20%) |

| C=C stretch (aromatic) | 1580 | 1585 | ν(C=C) (80%) |

| C-O stretch | 1250 | 1255 | ν(C-O) (65%) + δ(O-H) (25%) |

The strong agreement between the calculated and experimental spectroscopic data provides a high degree of confidence in the optimized molecular structure and the interpretation of its electronic and vibrational properties. nih.govresearchgate.net

Coordination Chemistry of 5 Hydroxy 2 Hydroxymethyl Benzimidazole and Its Metal Complexes

Ligand Design Principles and Chelation Properties of 5-Hydroxy-2-(hydroxymethyl)benzimidazole

This compound is a multifunctional ligand with several potential donor atoms: the imino nitrogen of the benzimidazole (B57391) ring, the hydroxyl oxygen, and the hydroxymethyl oxygen. This arrangement of donor sites allows for various coordination modes, making it a versatile chelating agent.

The benzimidazole moiety itself is a common feature in ligands used in coordination chemistry. researchgate.net The nitrogen atoms of the imidazole (B134444) ring can coordinate to metal ions, and the presence of substituents on the benzimidazole ring can significantly influence the electronic properties and coordination behavior of the ligand. researchgate.net

The chelation properties of this compound are primarily dictated by the arrangement of its donor atoms. It can potentially act as a bidentate or tridentate ligand. For instance, it could form a stable five- or six-membered chelate ring by coordinating to a metal ion through the imino nitrogen and the hydroxyl oxygen or the hydroxymethyl oxygen. The formation of such chelate rings enhances the stability of the resulting metal complexes, a phenomenon known as the chelate effect.

The presence of both a hydroxyl and a hydroxymethyl group offers the possibility of forming polynuclear complexes, where the ligand bridges two or more metal centers. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov

The general procedure for the synthesis of transition metal complexes with this compound would involve the following steps:

Dissolution of the Ligand: The this compound ligand is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.

Addition of Metal Salt: A solution of the desired transition metal salt (e.g., copper(II) acetate (B1210297), zinc(II) chloride, nickel(II) acetate, silver(I) nitrate, or a molybdenum precursor) is added to the ligand solution. inorgchemres.orgmdpi.com

Reaction and Precipitation: The reaction mixture is typically stirred at room temperature or refluxed for a specific period. The formation of the complex is often indicated by a color change or the precipitation of a solid.

Isolation and Purification: The resulting solid complex is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. Recrystallization from a suitable solvent may be performed for further purification.

The stoichiometry of the resulting complexes (metal-to-ligand ratio) can be controlled by adjusting the molar ratios of the reactants. nih.gov

A variety of spectroscopic techniques are employed to characterize the structure and bonding in the resulting metal complexes.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. The IR spectrum of the free ligand will show characteristic absorption bands for the N-H, O-H, and C=N groups. Upon complexation, shifts in the positions of these bands can indicate the involvement of these groups in coordination with the metal ion. For instance, a downward shift in the ν(C=N) stretching frequency is indicative of the coordination of the imine nitrogen to the metal center. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation can confirm the binding of the ligand to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere around the metal ion. The appearance of d-d transitions in the visible region is characteristic of transition metal complexes.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and confirm their stoichiometry.

| Technique | Expected Observations for Metal Complexes of this compound |

| FT-IR | Shift in ν(C=N) and ν(O-H) bands, appearance of M-N and M-O bands. nih.govmdpi.com |

| ¹H NMR | Changes in chemical shifts of protons near the coordination sites. |

| UV-Vis | d-d transitions in the visible region, charge transfer bands. |

| Mass Spec. | Molecular ion peak corresponding to the expected formula of the complex. |

| X-ray | Determination of bond lengths, bond angles, and coordination geometry. researchgate.netsemanticscholar.org |

Mechanistic Insights into Metal-Ligand Binding and Coordination Modes

Based on the chemistry of similar benzimidazole derivatives, this compound is expected to exhibit a variety of coordination modes. umich.edu

Monodentate Coordination: The ligand could coordinate to a metal center through the imino nitrogen atom of the benzimidazole ring, which is a common coordination mode for benzimidazole-based ligands. mdpi.com

Bidentate Chelation: More likely is the formation of a chelate ring through coordination of the imino nitrogen and one of the oxygen donor atoms.

N,O-chelation (hydroxyl): Coordination involving the imino nitrogen and the deprotonated hydroxyl group would form a stable six-membered chelate ring. This is a well-documented coordination mode for 2-(2-hydroxyphenyl)benzimidazole. researchgate.net

N,O-chelation (hydroxymethyl): Coordination involving the imino nitrogen and the oxygen of the hydroxymethyl group would lead to a five-membered chelate ring.

Tridentate Chelation: It is also possible for the ligand to act as a tridentate ligand, coordinating through the imino nitrogen, the hydroxyl oxygen, and the hydroxymethyl oxygen, particularly with metal ions that can accommodate higher coordination numbers.

Bridging Coordination: The presence of two hydroxyl/hydroxymethyl groups could facilitate the formation of dimeric or polymeric structures where the ligand bridges two metal centers.

The specific coordination mode adopted will be influenced by factors such as the pH of the reaction medium, which can affect the deprotonation of the hydroxyl groups, and the steric and electronic properties of the metal ion.

Influence of Metal Complexation on Molecular Properties and Reactivity

The coordination of a metal ion to this compound is expected to significantly alter its physical and chemical properties.

Electronic Properties: Metal complexation will affect the electronic distribution within the ligand. The coordination of the lone pair of electrons from the nitrogen and oxygen atoms to the metal ion will lead to a redistribution of electron density throughout the benzimidazole ring system. This can be observed through changes in the UV-Vis absorption and fluorescence spectra of the ligand upon complexation.

Reactivity: The reactivity of the ligand will be modified upon coordination. For instance, the acidity of the N-H proton of the benzimidazole ring may be altered. The coordinated ligand may also exhibit different reactivity towards other reagents compared to the free ligand.

Biological Activity: Benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. The formation of metal complexes can enhance or modify these biological activities. nih.gov The metal ion itself can introduce new biological properties, or the complexation can improve the bioavailability and cellular uptake of the ligand.

Mechanistic and Biological Pathway Studies Involving 5 Hydroxy 2 Hydroxymethyl Benzimidazole

Enzyme Inhibition and Modulation Investigations

Comprehensive searches of chemical and biomedical databases yielded no specific studies investigating the inhibitory or modulatory effects of 5-Hydroxy-2-(hydroxymethyl)benzimidazole on the enzymes and pathways listed below.

Catechol Oxidase Activity Inhibition

No published research was found that specifically examines the interaction between this compound and catechol oxidase.

Tyrosinase Inhibition Mechanisms

While various benzimidazole (B57391) derivatives have been studied as tyrosinase inhibitors, with research indicating that the presence and position of hydroxyl groups can be crucial for activity, no studies were identified that specifically measure the tyrosinase inhibitory activity or elucidate the inhibition mechanism of this compound.

Topoisomerase I Interaction and Inhibitory Effects

Although the benzimidazole scaffold is known to be a component of some topoisomerase I inhibitors, there is no available data detailing the specific interaction, binding, or inhibitory effects of this compound on topoisomerase I.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Modulation

There is no evidence in the current scientific literature to suggest that this compound has been studied for its effects on the modulation of the ERK1/2 signaling pathway.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Inhibition

The benzimidazole scaffold is a core structure in many compounds investigated for anti-inflammatory properties, which often involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.net Dual inhibition of both COX and LOX pathways is considered a valuable strategy for developing safer anti-inflammatory drugs, as it may circumvent the side effects associated with classical non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. nih.gov

While direct studies on this compound are not extensively detailed in the available literature, research on related benzimidazole derivatives indicates a potential for this class of compounds to interact with these pathways. For instance, some isoxazole (B147169) derivatives have demonstrated selective inhibition towards COX-2 enzymes. nih.gov The anti-inflammatory mechanism of action for benzimidazole derivatives often involves the inhibition of cyclooxygenase enzymes. researchgate.net The 5-lipoxygenase (5-LOX) pathway, which leads to the formation of leukotrienes, is another key target in inflammation. nih.govmdpi.com The simultaneous inhibition of 5-LOX and other inflammatory enzymes like soluble epoxide hydrolase (sEH) by multi-target ligands has been shown to produce synergistic anti-inflammatory effects. nih.gov

| Compound | IC₅₀ Value (µM) against COX-2 |

|---|---|

| C6 | 0.55 ± 0.03 |

| C5 | 0.85 ± 0.04 |

| C3 | 0.93 ± 0.01 |

Data sourced from in vitro enzyme inhibition assays of newly synthesized isoxazole derivatives, indicating their potency as COX-2 inhibitors. nih.gov

Janus Kinase (JAK) and Nucleoside Transporter (hCNT2, rCNT2) Interactions

The interaction of benzimidazole derivatives with nucleoside transporters has been a subject of study, particularly in the context of improving the oral bioavailability of antiviral and anticancer nucleoside drugs. The human concentrative nucleoside transporter 2 (hCNT2) is a purine (B94841) nucleoside-selective transporter. nih.gov Research on 5,6-dichloro-2-bromo-1-beta-D-ribofuranosylbenzimidazole (BDCRB), a structurally related benzimidazole, demonstrated that it and its amino acid prodrugs markedly inhibit the uptake of nucleosides like inosine (B1671953) and adenosine (B11128) through hCNT2. nih.gov This suggests a high affinity of certain benzimidazole structures for this transporter. nih.gov Specifically, the valine, phenylalanine, and proline ester prodrugs of BDCRB showed inhibition capacities similar to the parent compound, significantly reducing adenosine and inosine uptake in cells expressing hCNT2. nih.gov This interaction with intestinal hCNT2 is considered a potential factor for modulating the oral pharmacokinetics of such prodrugs. nih.gov

| Compound | Inhibition of [³H]-adenosine uptake | Inhibition of [³H]-inosine uptake |

|---|---|---|

| BDCRB (Parent Compound) | 80-90% | 60-80% |

| Valine Ester Prodrug of BDCRB | Similar to BDCRB | Similar to BDCRB |

| Phenylalanine Ester Prodrug of BDCRB | Similar to BDCRB | Similar to BDCRB |

| Proline Ester Prodrug of BDCRB | Similar to BDCRB | Similar to BDCRB |

This table summarizes the inhibitory effect of 5,6-dichloro-2-bromo-1-beta-D-ribofuranosylbenzimidazole (BDCRB) and its neutral amino acid ester prodrugs on nucleoside uptake in cells expressing the human concentrative nucleoside transporter (hCNT2). nih.gov

There is currently a lack of specific research data linking this compound to interactions with the Janus Kinase (JAK) pathway.

Antimicrobial Research Applications

The benzimidazole nucleus is a key pharmacophore in the development of various antimicrobial agents. researchgate.netnih.gov

Antibacterial Activity and Underlying Mechanisms

Benzimidazole derivatives have been widely synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.comrdd.edu.iq While some synthesized benzimidazole-hydrazone compounds have exhibited very weak antibacterial activity, other derivatives have shown more promising results. rdd.edu.iqnih.gov For example, certain novel benzimidazole derivatives have demonstrated notable activity against Staphylococcus aureus and Klebseilla spp. rdd.edu.iq The mechanism of action for the antibacterial effects of benzimidazoles can vary depending on the specific substitutions on the benzimidazole ring. researchgate.net

Antifungal Activity and Modes of Action

The antifungal potential of benzimidazole derivatives is well-documented, with various compounds showing notable activity against different fungal species, particularly Candida strains. nih.govnih.gov Some benzimidazole-hydrazones have displayed significant antifungal effects against Candida species at non-toxic concentrations. nih.gov The mechanism of antifungal action for some imidazole (B134444) derivatives involves the generation of reactive oxygen species (ROS), which disrupts cellular processes. mdpi.comresearchgate.net The primary mode of action for azole antifungals is the inhibition of lanosterol (B1674476) 14-α-demethylase, an enzyme critical for the synthesis of ergosterol (B1671047), a major component of the fungal cytoplasmic membrane. researchgate.net However, studies on certain 5-aminoimidazole-4-carbohydrazonamide derivatives found that their antifungal activity was not due to ergosterol synthesis inhibition but appeared to be linked to ROS production. mdpi.comresearchgate.net

| Fungal Strain | Compound | MIC₅₀ Value (µg/mL) |

|---|---|---|

| Candida glabrata | Compound 4e | 1.95 |

| Candida krusei | Compound 4l | 1.95 |

This table shows the potent antifungal activity of specific benzimidazole-hydrazone compounds against different Candida species. researchgate.net

Antiparasitic and Anthelmintic Research

Benzimidazoles are a cornerstone of anthelmintic therapy, with drugs like albendazole (B1665689), mebendazole, and fenbendazole (B1672488) widely used to treat parasitic worm infections in both humans and animals. researchgate.netresearchgate.netresearchgate.net The development of new benzimidazole derivatives continues to be an active area of research to combat parasitic diseases such as malaria, leishmaniasis, and trypanosomiasis. nih.gov For instance, monocationic 5-guanidinobenzimidazoles have been investigated as broad-spectrum antiprotozoal agents, showing efficacy against P. falciparum. nih.gov A newly synthesized benzimidazole derivative showed significant anthelmintic properties when compared to the standard drug albendazole in an in-vitro study using earthworms. researchgate.net The primary mechanism of action for many benzimidazole anthelmintics involves binding to the protein β-tubulin in parasitic worms, which disrupts microtubule formation and leads to the parasite's death.

Anti-Mycobacterial Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred research into new therapeutic agents, with benzimidazoles emerging as a promising class of compounds. nih.gov Specifically, 2,5-disubstituted benzimidazoles have shown potent in vitro activity against the M. tuberculosis H37Rv strain. nih.gov One study found that certain 2,5-disubstituted benzimidazoles exhibited minimal inhibitory concentration (MIC) values in the range of 6.25–25 μg/mL. nih.gov These compounds were also effective in mouse macrophages infected with M. tuberculosis and showed low toxicity against the macrophage cell line. nih.gov The activity of these compounds is hypothesized to be enhanced by their lipophilicity, which may facilitate penetration of the lipid-rich cell wall of M. tuberculosis. nih.gov

| Compound | MIC against M. tuberculosis H37Rv (nM) |

|---|---|

| 5a | 89.6 |

| 5b | 19.4 |

| 11 | 22.9 |

This table presents the minimal inhibitory concentration (MIC) values for three 2,5-disubstituted benzimidazole derivatives, indicating their effectiveness in inhibiting the growth of Mycobacterium tuberculosis H37Rv. nih.gov

Nematicidal Property Assessments

Research into the nematicidal properties of benzimidazole derivatives has shown their potential in controlling plant-parasitic nematodes. While direct studies on this compound are not extensively documented in available literature, related compounds have demonstrated notable activity. For instance, benzimidazole and its derivatives are known to bind to nematode receptors such as acetylcholine (B1216132) and tubulin β-1 chain, disrupting essential biological functions. nih.gov

Studies on other hydroxylated and methylated compounds have shown efficacy against various nematode species. For example, 5-hydroxymethyl-2-furoic acid exhibited nematicidal activity against the pine wood nematode Bursaphelenchus xylophilus and the free-living nematode Caenorhabditis elegans. znaturforsch.com This suggests that the hydroxymethyl group can be a key functional component for nematicidal effects. Research on maleimide (B117702) derivatives against Meloidogyne incognita (root-knot nematode) also indicates that specific chemical structures can lead to significant mortality rates. nih.gov Nematicides like fluopyram, fluazaindolizine, and oxamyl (B33474) have shown varying degrees of effectiveness in reducing egg counts and juvenile populations of Meloidogyne species. mdpi.com

Table 1: Nematicidal Activity of Selected Compounds Against Meloidogyne incognita

| Compound | Concentration | Exposure Time | Mortality Rate (%) | Reference |

| Maleimide | 2.6 ± 1.3 mg/L | 72h | EC50 | nih.gov |

| N-ethylmaleimide | 5.1 ± 3.4 mg/L | 72h | EC50 | nih.gov |

| Fluopyram | 02.44 mg/L | 72h | LC50 | ekb.eg |

| Oxamyl | Not Specified | Not Specified | 58.7% reduction in egg count | mdpi.com |

Anticancer Research Perspectives

The benzimidazole scaffold is a foundational structure in the development of anticancer agents due to its structural similarity to purine, allowing it to interact with various biological macromolecules. researchgate.netresearchgate.net Derivatives of benzimidazole have been investigated for their ability to inhibit cancer cell proliferation through multiple mechanisms. nih.govnih.gov

Benzimidazole derivatives exert their anticancer effects by modulating a variety of cellular pathways critical to the development and progression of cancer. researchgate.net These compounds have been shown to act as inhibitors of several key enzymes and pathways, including:

Microtubule Polymerization: Certain benzimidazole derivatives can disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.govnih.gov Fenbendazole, for example, acts as a microtubule destabilizing agent. nih.gov

Kinase Inhibition: They can inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, which are often overactive in cancer cells and drive proliferation and survival. nih.govijpsjournal.com

Apoptosis Induction: Many benzimidazole compounds induce programmed cell death (apoptosis) in cancer cells. nih.gov This can be achieved by disrupting mitochondrial function or by modulating other cellular signals that control cell death.

Glucose Metabolism: Some derivatives, like fenbendazole, have been found to inhibit glucose uptake in cancer cells, thereby interfering with their energy metabolism. iiarjournals.org

Table 2: Examples of Benzimidazole Derivatives and Their Targeted Cellular Pathways

| Derivative Class | Targeted Pathway/Molecule | Effect | Reference |

| General Benzimidazoles | Microtubule Polymerization | Disruption, Cell Cycle Arrest | nih.govnih.gov |

| Specific Derivatives | EGFR, BRAFV600E | Inhibition of Proliferation | nih.gov |

| Fenbendazole | Glucose Uptake / Metabolism | Inhibition, Energy Disruption | iiarjournals.org |

| Bis-benzimidazoles | Topoisomerase I | Inhibition of DNA Relaxation | nih.gov |

The ability of benzimidazole derivatives to interact with DNA is a key aspect of their anticancer potential. nih.gov Their planar bicyclic structure allows them to function as DNA intercalating agents, inserting themselves between the base pairs of the DNA helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net

Furthermore, some benzimidazole derivatives act as topoisomerase inhibitors . researchgate.netnih.gov Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. esisresearch.org By inhibiting these enzymes, benzimidazole compounds can cause DNA strand breaks and prevent the proper functioning of cellular machinery, which is particularly detrimental to rapidly dividing cancer cells. nih.govnih.gov For instance, certain bis-benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and II. esisresearch.orgfigshare.com The flexible nature of the bis-benzimidazole ring allows for high-affinity binding to the DNA minor groove, changing the DNA's conformation and inhibiting the formation of the cleavable complex. nih.gov

Antioxidant Activity and Oxidative Stress Mitigation Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov Benzimidazole derivatives, particularly those with hydroxyl substitutions, have been investigated for their antioxidant properties. nih.govresearchgate.net The presence of a hydroxyl (-OH) group on the aromatic ring is often crucial for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. nih.gov

Studies on various hydroxylated benzimidazole derivatives have demonstrated significant free radical scavenging activity. rsc.org The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and by measuring the inhibition of lipid peroxidation. nih.govnih.gov Research has shown that the position and number of hydroxyl groups on the benzimidazole structure significantly influence its antioxidant capacity. nih.gov For example, benzimidazole hydrazones bearing vicinal dihydroxyl groups (hydroxyl groups on adjacent carbons) were found to be particularly effective radical scavengers. rsc.org

Table 3: Antioxidant Activity of Selected Hydroxylated Benzimidazole Derivatives

| Compound Type | Key Structural Feature | Observed Antioxidant Effect | Reference |

| Benzimidazole Hydrazones | 2,3-dihydroxy and 3,4-dihydroxy groups | Most effective radical scavengers in the series | rsc.org |

| 2-substituted-5-methylbenzimidazoles | Free hydroxyl group on aromatic ring | Potent DPPH radical scavenging activity | nih.gov |

| Benzimidazole-2-yl hydrazones | Vicinal hydroxyl groups | Strongest protection against iron-induced peroxidation | rsc.org |

| General Hydroxy Benzimidazoles | Single or multiple -OH groups | Increased antioxidant capacity compared to non-hydroxylated analogs | nih.gov |

Antiviral Research (e.g., Human Immunodeficiency Virus)

The benzimidazole scaffold is a key component in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). uctm.eduuctm.edu A primary target for anti-HIV therapy is the viral enzyme reverse transcriptase (RT), which is essential for the replication of the virus. nih.gov Benzimidazole derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs). uctm.eduuctm.edu

These compounds bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function. uctm.eduuctm.edu Research has shown that substitutions on the benzimidazole ring can significantly affect the compound's antiviral potency. nih.gov While information specifically on this compound is limited, studies on related structures indicate that the benzimidazole core is a viable pharmacophore for RT inhibition. For instance, 1,2-bis-substituted benzimidazoles have been optimized to yield potent inhibitors of wild-type and mutant HIV-1 strains. nih.gov

Biosynthetic Pathways and Metabolite Roles of 5-Hydroxybenzimidazole (B117332) Analogues

The biosynthesis of 5-hydroxybenzimidazole (5-HBI) is a significant step in the anaerobic pathway for the synthesis of vitamin B12 in certain bacteria. acs.orgpvamu.eduillinois.edu Research has shown that the enzyme BzaF, a radical S-adenosylmethionine (SAM) enzyme, catalyzes the conversion of aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis, into 5-HBI. acs.orgpvamu.edu This discovery reveals a unique intersection between the biosynthetic pathways of thiamin and vitamin B12. acs.orgpvamu.edu

In organisms like Clostridium thermoaceticum, 5-hydroxybenzimidazole serves as a direct precursor to 5-methoxybenzimidazole. nih.gov The 5-hydroxybenzimidazole can be methylated to form 5-methoxybenzimidazole, which is then incorporated into 5-methoxybenzimidazolylcobamide, an analog of vitamin B12. nih.govebi.ac.uk

The metabolism of benzimidazole compounds, such as those used as anthelmintics, is heavily influenced by the substituents on the benzimidazole nucleus. nih.govmsdvetmanual.com In animals, these compounds are typically metabolized in the liver, with major pathways including oxidation and hydroxylation. iiarjournals.org Plant systems, such as the harebell (Campanula rotundifolia), are also capable of metabolizing benzimidazoles through oxidation, reduction, and hydrolysis, forming a wide array of metabolites. upce.cz

Based on a comprehensive review of available scientific literature, there is no documented evidence to support the involvement of the specific chemical compound This compound in the mechanistic and biological pathways of vitamin B12 biosynthesis or as a recognized bacterial metabolite.

Extensive searches for research findings related to "this compound" have not yielded any studies detailing its function as a precursor in the biosynthesis of vitamin B12 or its roles as a metabolite in bacteria. The scientific literature on the anaerobic biosynthesis of the lower ligand of vitamin B12, 5,6-dimethylbenzimidazole (B1208971) (DMB), extensively details the roles of related but structurally distinct compounds.

Key precursors that have been identified and studied in this context are:

5-Hydroxybenzimidazole (HBI): This compound is a well-established intermediate in the anaerobic pathway for DMB biosynthesis. Research has shown that it is synthesized from 5-aminoimidazole ribotide (AIR) by the action of the radical S-adenosyl-L-methionine (SAM) enzyme, HBI synthase (BzaF).

5-Hydroxy-6-methylbenzimidazole: Studies involving anaerobic bacteria such as Eubacterium limosum have demonstrated that this compound serves as a precursor to the 5,6-dimethylbenzimidazole moiety of vitamin B12.

The available research focuses on the enzymatic formation of the benzimidazole core and subsequent modifications, such as methylation, at the 5 and 6 positions of the benzene (B151609) ring. There is no mention in the reviewed literature of a hydroxymethyl group at the 2-position of the benzimidazole ring as being part of this biological pathway.

Consequently, it is not possible to provide an article on the "" as requested, because no such studies appear to have been published. The requested sections on its precursor function in vitamin B12 biosynthesis and its roles as a bacterial metabolite cannot be addressed with scientifically accurate and verifiable information for this specific compound.

Structure Activity Relationship Sar Studies and Derivative Development of 5 Hydroxy 2 Hydroxymethyl Benzimidazole

Systematic Chemical Modifications of the 5-Hydroxy-2-(hydroxymethyl)benzimidazole Scaffold

Systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to explore the chemical space around a pharmacophore and optimize its biological activity. For the this compound scaffold, modifications can be systematically performed at several key positions to probe their influence on activity.

N1-Position: The nitrogen atom at the 1-position of the imidazole (B134444) ring is a common site for substitution. Alkylation, arylation, or acylation at this position can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. SAR studies on other benzimidazoles have shown that introducing bulky aromatic substituents at the N1 position can be detrimental to activity in some cases, while in others, it is essential for specific receptor interactions. nih.gov

C2-Hydroxymethyl Group: The hydroxymethyl group at the C2 position can be modified in various ways. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether. These changes alter the group's electronic properties and its ability to act as a hydrogen bond donor. Furthermore, the carbon can be extended to form longer alkyl chains or replaced with other functional groups, such as amino or thio moieties, to explore interactions with different pockets of a biological target. nih.gov

C5-Hydroxyl Group: The phenolic hydroxyl group at the C5 position is a critical site for modification. It can be alkylated to form a methoxy (B1213986) group, a common strategy to increase metabolic stability and membrane permeability. It can also be acylated to form esters, which can act as prodrugs. The position of this hydroxyl group influences the electronic density of the benzene (B151609) ring and its potential for hydrogen bonding is often crucial for target affinity. nih.gov

The following table summarizes potential modifications to the scaffold:

| Position | Original Group | Potential Modifications | Potential Impact |

|---|---|---|---|

| N1 | -H | Alkyl, Aryl, Acyl, Benzyl | Alters lipophilicity, steric bulk, and metabolic stability |

| C2 | -CH2OH | -CHO, -COOH, -CH2OR, -CH2NH2 | Modifies hydrogen bonding, polarity, and reactivity |

| C5 | -OH | -OR (e.g., -OCH3), -OCOR | Affects hydrogen bonding, metabolic stability, and prodrug potential |

| C4, C6, C7 | -H | Halogens, -NO2, -NH2, Alkyl | Fine-tunes electronics, solubility, and binding interactions |

Influence of Hydroxymethyl and Hydroxyl Substituents on Biological Activities

The hydroxymethyl group at the C2 position and the hydroxyl group at the C5 position are pivotal to the biological profile of this compound. Their ability to participate in hydrogen bonding is a key determinant of the molecule's interaction with biological targets like enzymes and receptors. researchgate.net

The C2-hydroxymethyl group, for instance, can act as both a hydrogen bond donor (via the -OH) and an acceptor (via the oxygen atom). This duality allows for flexible binding to various active sites. Studies on related heterocyclic compounds, such as the indazole derivative YC-1, have indicated that a hydroxymethyl group can be a more effective substituent for certain biological activities compared to other functional groups. nih.gov Its removal or modification would be expected to drastically alter the binding mode and potency of the compound.

Similarly, the C5-hydroxyl group on the benzene ring significantly influences the molecule's electronic character and polarity. As a hydrogen bond donor and acceptor, it can anchor the ligand into a specific orientation within a binding pocket. Research on other benzimidazoles has shown that a hydroxyl group on the phenyl ring can be critical for activity. nih.gov For example, its presence was found to confer anti-inflammatory activity comparable to standard drugs in some series. nih.gov Conversely, masking this hydroxyl group, for instance by converting it to a methoxy group, can provide insight into whether hydrogen bonding at this position is essential for the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This approach is invaluable for predicting the activity of newly designed molecules, thereby saving time and resources in the drug discovery process. nih.gov

For derivatives of this compound, a QSAR study would involve several steps:

Data Set Generation: A series of analogues would be synthesized with systematic variations at different positions (N1, C2, C5, etc.), and their biological activity against a specific target would be measured quantitatively (e.g., as IC50 or EC50 values).

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) characteristics.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed biological activity. biointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. biointerfaceresearch.com

Once a validated QSAR model is established, it can be used to predict the activity of virtual or yet-to-be-synthesized derivatives. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have the highest potency, accelerating the design of more effective therapeutic agents. nih.gov QSAR studies have been successfully applied to various benzimidazole (B57391) series to develop models for predicting activities such as anti-enteroviral and antifungal effects. biointerfaceresearch.com

Rational Design and Synthesis of Advanced Benzimidazole Analogues for Specific Biological Targets

Rational drug design combines the insights from SAR and QSAR studies with structural information about the biological target to create novel molecules with high affinity and specificity. medcrave.com This process often involves computational tools like molecular docking to visualize how a ligand fits into the active site of a protein. nih.gov

The design of advanced analogues of this compound would begin by identifying a specific biological target, for example, an enzyme like epidermal growth factor receptor (EGFR) kinase or α-glucosidase, which are known to be modulated by other benzimidazole derivatives. nih.govnih.gov

Molecular docking simulations would then be used to predict the binding orientation of the parent scaffold within the target's active site. These simulations would highlight key interactions, such as hydrogen bonds formed by the hydroxyl and hydroxymethyl groups and potential hydrophobic interactions involving the benzimidazole ring system.

Based on this structural information and existing SAR data, new analogues can be designed. For example:

If the docking study reveals an empty hydrophobic pocket near the N1 position, derivatives with lipophilic substituents at this position could be designed to fill this pocket and increase binding affinity.

If the C5-hydroxyl group is shown to form a crucial hydrogen bond with an amino acid residue, modifications would focus on preserving or enhancing this interaction.

QSAR models can guide the selection of substituents for the benzene ring (e.g., at C4 or C6) that are predicted to enhance activity.

These rationally designed compounds are then synthesized and subjected to biological testing. This iterative cycle of design, synthesis, and testing allows for the progressive refinement of the molecular structure, leading to the development of advanced analogues with optimized potency, selectivity, and pharmacokinetic properties for a specific biological target. nih.gov

Research Applications of 5 Hydroxy 2 Hydroxymethyl Benzimidazole in Diverse Fields

Applications in Material Science and Advanced Materials Development

The benzimidazole (B57391) ring is a robust heterocyclic structure known for its thermal stability and ability to engage in hydrogen bonding. These characteristics make benzimidazole derivatives valuable building blocks in material science. They have been incorporated into polymers to enhance their thermal and mechanical properties. For instance, benzimidazole-containing polymers are explored for use in high-performance applications such as fire-retardant materials and membranes for fuel cells.

The hydroxyl and hydroxymethyl groups on the 5-Hydroxy-2-(hydroxymethyl)benzimidazole molecule offer reactive sites for polymerization. These functional groups can be used to graft the benzimidazole moiety onto other polymer backbones or to create new polymers, potentially imparting improved thermal stability, chemical resistance, and specific optical properties to the resulting materials. Furthermore, compounds like 2-(2-hydroxyphenyl)-1H-benzimidazole and its derivatives are considered valuable multidentate organic ligands that can coordinate with transition metals. google.com This suggests a potential application for this compound in the synthesis of coordination polymers or metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies. google.com

Contributions to Analytical Methodologies and Reference Standards

In the field of analytical chemistry, benzimidazole derivatives serve as important reference standards and metabolites for monitoring exposure to various substances. For example, methyl 5-hydroxy-2-benzimidazole carbamate (B1207046) (5-HBC) is a known metabolite of the fungicide carbendazim, and high-performance liquid chromatography (HPLC) methods have been developed for its detection in urine to assess occupational exposure. nih.gov While specific methods for this compound are not documented, it could potentially serve as a metabolite or a degradation product of more complex benzimidazole-based pharmaceuticals or agricultural chemicals.

The development of sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for quantifying such metabolites. nih.gov Should this compound be identified as a significant metabolite of a parent compound, it would become an essential analytical standard for pharmacokinetic, toxicological, and environmental monitoring studies. The presence of the hydroxyl group can also be exploited for derivatization to enhance its detection in various analytical techniques.

Table 1: Analytical Parameters for a Related Benzimidazole Metabolite

| Parameter | Value |

|---|---|

| Compound | Methyl 5-hydroxy-2-benzimidazole carbamate (5-HBC) |

| Analytical Method | HPLC with electrochemical detection |

| Detection Limit in Urine | 5 µg/L |

| Analytical Recovery from Urine | > 60% |

| Between-day Coefficients of Variation | 4-7% for concentrations of 61-295 µg/L |

This data is for a related compound, methyl 5-hydroxy-2-benzimidazole carbamate, and is presented for illustrative purposes of how such compounds are utilized in analytical methodologies. nih.gov

Photoprotective Applications, Including UV Filters and Radical Scavengers

The benzimidazole core is a known chromophore that absorbs ultraviolet (UV) radiation, making its derivatives candidates for use as UV filters in sunscreens and photoprotective coatings. nih.gov The electronic properties of the benzimidazole ring can be tuned by substituents to optimize the UV absorption range (UVA or UVB) and intensity.

The antioxidant activity of benzimidazole derivatives is also a key area of research. researchgate.netmdpi.comnih.gov Oxidative stress induced by UV radiation is a major contributor to skin damage. Compounds that can both absorb UV light and scavenge free radicals are highly desirable for photoprotective formulations. The presence of a hydroxyl group on the benzimidazole ring is known to enhance antioxidant activity. nih.govnih.gov Phenolic compounds, which include this compound, can act as radical scavengers by donating a hydrogen atom from the hydroxyl group to neutralize free radicals.

Studies on related polyhydroxylated benzimidazole derivatives have shown a direct correlation between the number and position of hydroxyl groups and their antioxidant capacity. nih.gov Specifically, benzimidazoles with free hydroxyl groups often display significant antioxidant activity, including the ability to trap free radicals and reduce iron ions. mdpi.com The UV spectra of similar molecules, such as 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole, show intense absorption bands in the UVA and UVB regions (280-400 nm), highlighting their potential as effective photoprotective agents. scirp.org Therefore, this compound is structurally poised to exhibit both UV filtering and radical scavenging properties, making it a compound of interest for further investigation in the development of multifunctional photoprotective agents.

Table 2: Antioxidant Activity of Structurally Related Benzimidazole Derivatives

| Compound Type | Antioxidant Assay | Result |

|---|---|---|

| Benzimidazole with free hydroxyl groups | DPPH radical scavenging | Significant activity |

| Benzimidazole with free hydroxyl groups | Ferric ion reducing power | Significant activity |

| 2-hydroxyphenyl hydrazone benzimidazole | DPPH Test | Poor antioxidant activity |

| 3- or 4-hydroxyphenyl hydrazone benzimidazole | FRAP analysis | ~20-fold increase in activity vs. 2-hydroxy analog |

This table summarizes findings for classes of related benzimidazole compounds to illustrate the structure-activity relationship for antioxidant properties. mdpi.comnih.gov

Future Directions and Emerging Research Opportunities for 5 Hydroxy 2 Hydroxymethyl Benzimidazole

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in vital biomolecules like vitamin B12 and its role as a pharmacophore in a wide array of therapeutic agents. nih.govresearchgate.netresearchgate.net The specific compound, 5-Hydroxy-2-(hydroxymethyl)benzimidazole, combines key structural features—a hydroxyl group at the 5-position and a hydroxymethyl group at the 2-position—that present unique opportunities for future research. This section outlines the prospective research avenues for this molecule, focusing on the integration of advanced technologies, the exploration of new biological functions, and the challenges that lie ahead.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-hydroxy-2-(hydroxymethyl)benzimidazole, and how do reaction conditions influence yield?

- Methodology :

- Direct synthesis : Cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions (e.g., HCl or polyphosphoric acid) is a common approach .

- Metal complexation : ZnCl₂ can act as a catalyst to stabilize intermediates during synthesis, improving yields up to 70–85% under reflux in ethanol .

- Critical parameters : Temperature (>80°C) and solvent polarity (e.g., ethanol vs. DMF) significantly affect regioselectivity and byproduct formation.

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- IR analysis :

- Hydroxyl groups : Broad peaks at 3200–3400 cm⁻¹ (O–H stretching).

- Benzimidazole core : Sharp C=N stretching at ~1620 cm⁻¹ and aromatic C–C vibrations at 1450–1600 cm⁻¹ .

- NMR analysis :

- ¹H NMR : Protons on the hydroxymethyl group (CH₂OH) appear as a triplet at δ 4.5–4.7 ppm (J = 5–6 Hz), while the phenolic -OH resonates as a singlet at δ 9.8–10.2 ppm .

- ¹³C NMR : The hydroxymethyl carbon (C-CH₂OH) appears at δ 60–62 ppm, distinct from aromatic carbons (δ 110–150 ppm) .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent achieves >95% purity .

- Recrystallization : Ethanol/water mixtures (1:1) yield crystals suitable for X-ray diffraction studies .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the compound’s conformational stability and hydrogen-bonding potential?

- X-ray crystallography : The hydroxymethyl group adopts a staggered conformation, avoiding intramolecular hydrogen bonding with the benzimidazole N–H. This is stabilized by intermolecular H-bonding with adjacent molecules in the crystal lattice .

- Computational modeling : AM1 semiempirical methods show that forcing intramolecular H-bonding between -CH₂OH and benzimidazole increases energy by ~5 kcal/mol, making it thermodynamically unfavorable .

Q. What contradictions exist in reported biological activities of benzimidazole derivatives, and how can they be resolved?

- Case study : Some studies report anti-inflammatory activity, while others note cytotoxicity at similar concentrations.

- Resolution : Variations in substituent positioning (e.g., 5-hydroxy vs. 6-hydroxy) and cell-line specificity (e.g., HEK293 vs. HeLa) account for discrepancies. Dose-response curves and metabolite profiling (LC-MS) are critical for validation .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for enzyme inhibition?

- Key modifications :

- Electron-withdrawing groups (e.g., -NO₂ at position 5) enhance binding to CYP450 enzymes (IC₅₀ < 1 µM) .

- Hydroxymethyl flexibility : Replacing -CH₂OH with rigid groups (e.g., -CF₃) reduces activity, suggesting conformational adaptability is crucial .

- Experimental validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) correlate substituent size/charge with binding affinity .

Q. What are the challenges in analyzing degradation products of this compound under oxidative conditions?

- LC-MS/MS findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.